

5-Ethyluracil CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Ethyluracil

Cat. No.: B024673

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An In-depth Technical Guide to 5-Ethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Ethyluracil**, a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and key applications, supported by experimental insights and methodologies.

Core Compound Information

5-Ethyluracil, also known as 5-ethylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil analog. Its structural similarity to thymine (5-methyluracil) allows it to be recognized by various cellular enzymes involved in nucleic acid metabolism. This property makes it a valuable tool in studying DNA replication, transcription, and as a scaffold for the development of therapeutic agents.

Table 1: Physicochemical Properties of **5-Ethyluracil**

Property	Value	Reference
CAS Number	4212-49-1	
Molecular Formula	C ₆ H ₈ N ₂ O ₂	
Molecular Weight	140.14 g/mol	
Appearance	White crystalline powder	
Melting Point	>300 °C	
Solubility	Soluble in ammonia water	

Synthesis of 5-Ethyluracil

The synthesis of **5-Ethyluracil** can be achieved through the condensation of urea with an ethyl-substituted three-carbon aldehyde or ketone. A common laboratory-scale synthesis involves the reaction of ethyl 2-formylbutyrate with urea.

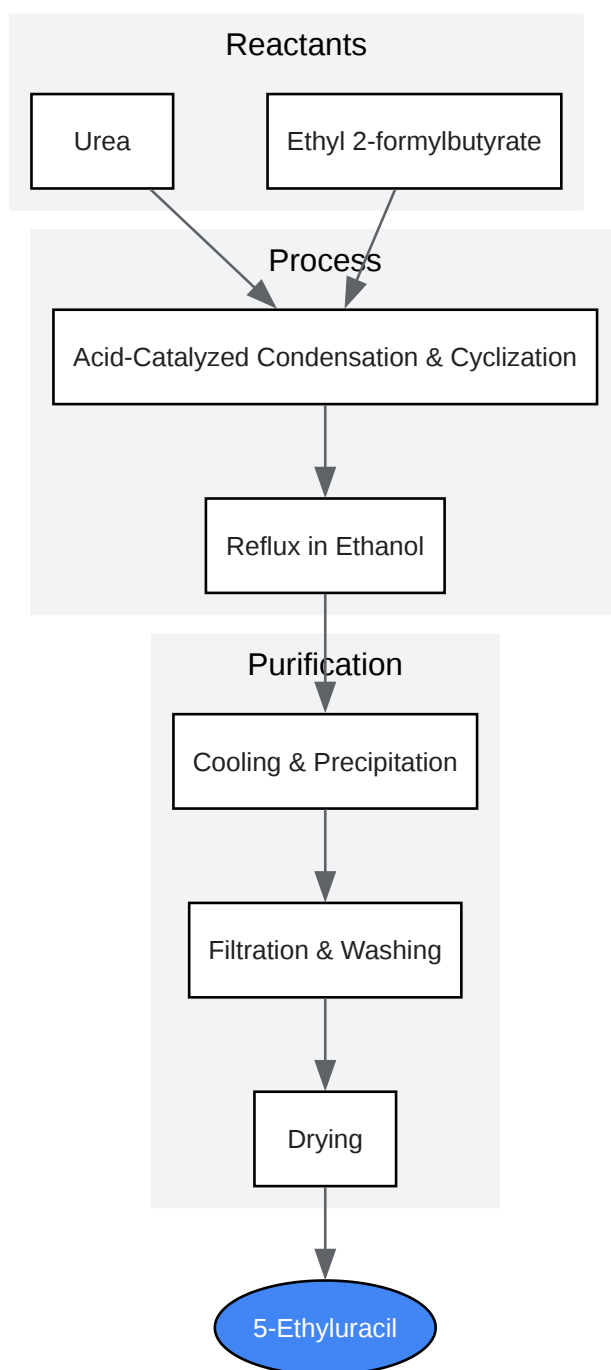
Experimental Protocol: Synthesis of 5-Ethyluracil

This protocol is a generalized procedure based on established chemical principles for pyrimidine synthesis.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea in a suitable solvent such as ethanol.
- **Addition of Reactant:** Slowly add ethyl 2-formylbutyrate to the urea solution while stirring. The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as hydrochloric acid.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the condensation and cyclization reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. The product, **5-Ethyluracil**, often precipitates out of the solution. The precipitate can be collected by filtration, washed with a cold solvent (e.g., ethanol or water)

to remove unreacted starting materials and byproducts, and then dried under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

General Synthesis Workflow for 5-Ethyluracil



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Caption: General workflow for the synthesis of **5-Ethyluracil**.

Applications in Research and Development

5-Ethyluracil serves as an analog of thymine and can be incorporated into the DNA of various organisms. This incorporation allows researchers to study the fidelity of DNA polymerases, DNA repair mechanisms, and the structural and functional consequences of modified bases in the genome.

Experimental Protocol: Incorporation of **5-Ethyluracil** into DNA

This protocol outlines a general method for studying the incorporation of **5-Ethyluracil** into DNA in a cell-based assay.

- Cell Culture: Culture the desired cell line in a suitable growth medium.
- Treatment: Supplement the growth medium with 5-ethyl-2'-deoxyuridine (the deoxynucleoside form of **5-Ethyluracil**) at various concentrations. Include a control group with no supplementation and a positive control with thymidine.
- Incubation: Incubate the cells for a sufficient period to allow for at least one round of DNA replication.
- DNA Extraction: Harvest the cells and extract genomic DNA using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or column-based methods).
- Analysis:
 - Quantification of Incorporation: To quantify the amount of **5-Ethyluracil** incorporated into the DNA, the extracted DNA can be digested into individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. The resulting deoxynucleosides are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify 5-ethyl-2'-deoxyuridine relative to the canonical deoxynucleosides.

- Qualitative Analysis: PCR-based methods can also be used to amplify specific regions of the DNA, followed by sequencing to confirm the presence of **5-Ethyluracil** at specific sites, provided it can be distinguished from thymine by the sequencing technology.

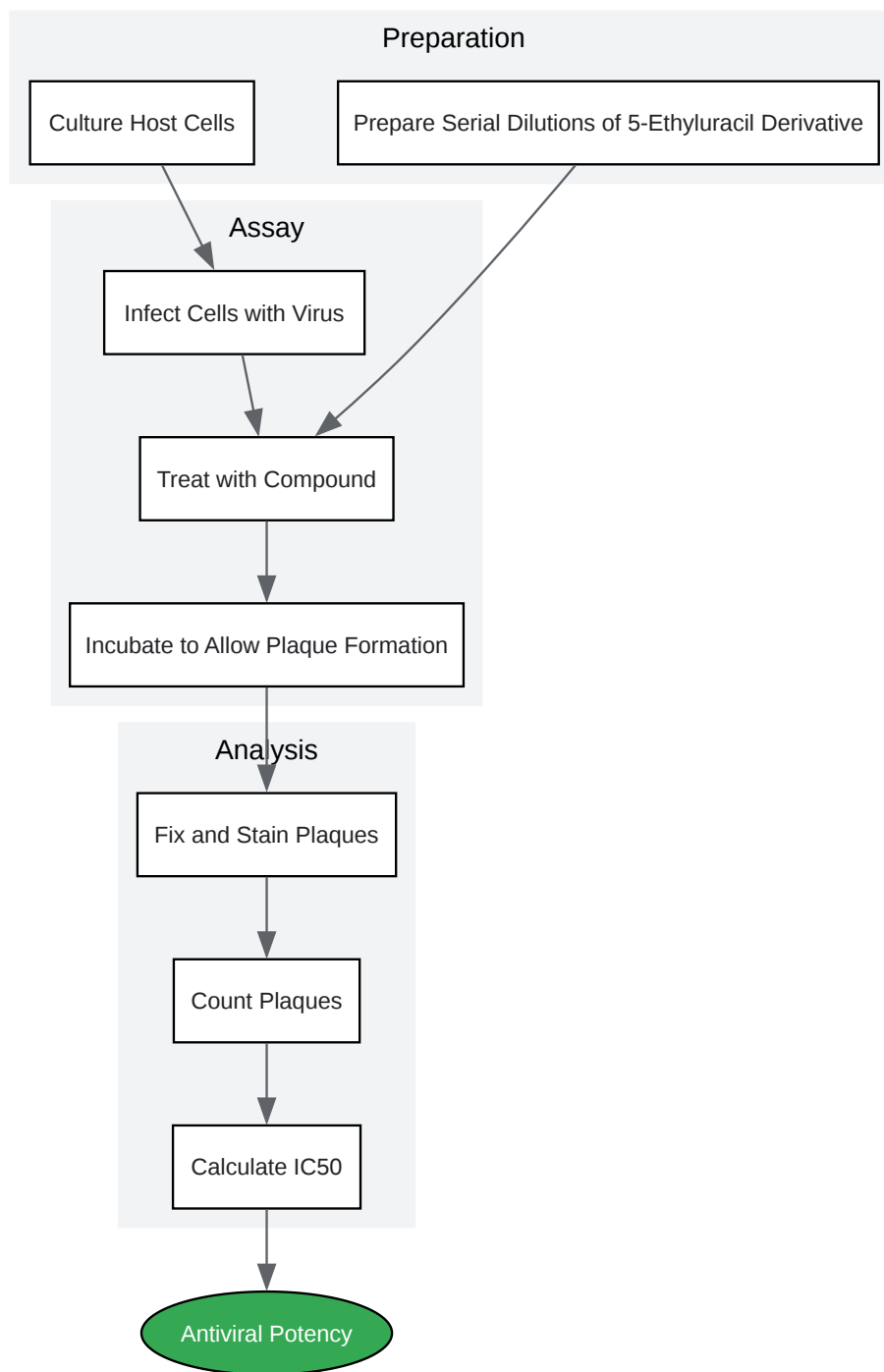
Derivatives of **5-Ethyluracil** have been investigated for their potential as antiviral and anticancer agents. As an antimetabolite, it can interfere with the replication of viruses and the proliferation of cancer cells by being incorporated into their nucleic acids or by inhibiting enzymes essential for nucleic acid synthesis.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This is a generalized protocol to assess the antiviral activity of **5-Ethyluracil** derivatives.

- Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and incubate until confluent.
- Compound Preparation: Prepare serial dilutions of the **5-Ethyluracil** derivative in a serum-free medium.
- Infection: Remove the growth medium from the cells and infect with a known titer of the virus for 1-2 hours to allow for viral adsorption.
- Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a medium containing the different concentrations of the **5-Ethyluracil** derivative and a gelling agent (e.g., carboxymethyl cellulose or agar) to restrict viral spread to adjacent cells, leading to the formation of plaques.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
- Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques (clear zones where cells have been lysed by the virus) can then be counted.
- Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is calculated to determine its antiviral potency.

Workflow for In Vitro Antiviral Screening



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Caption: Generalized workflow for in vitro antiviral screening.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of **5-Ethyluracil** in specific cellular signaling pathways. Research has predominantly focused on its role as a nucleobase analog and its effects on nucleic acid metabolism. It is plausible that through its incorporation into DNA and subsequent effects on gene expression, **5-Ethyluracil** could indirectly influence various signaling pathways. However, dedicated studies to elucidate these potential downstream effects have not been extensively reported. The signaling pathways of the related compound, 5-fluorouracil, are well-documented and primarily relate to the DNA damage response and apoptosis induction, but this information cannot be directly extrapolated to **5-Ethyluracil**.

Conclusion

5-Ethyluracil is a versatile molecule with established applications in the study of nucleic acid metabolism and significant potential in the development of novel therapeutic agents. Its straightforward synthesis and structural similarity to thymine make it an invaluable tool for researchers in biochemistry, molecular biology, and medicinal chemistry. Further investigation is warranted to explore its full therapeutic potential and to understand its broader effects on cellular processes, including potential interactions with signaling cascades.

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